(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid
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Overview
Description
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a compound that features a trifluoroacetyl group attached to an indole ring, which is further substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general procedure includes the reaction of an indole derivative with a trifluoroacetylating agent, followed by borylation using boronic acid reagents .
Industrial Production Methods
Industrial production of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)-1H-indol-5-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
(2-Oxoindolin-5-yl)boronic acid: Contains an oxo group instead of a trifluoroacetyl group.
Biological Activity
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This compound's unique structure, which includes a trifluoroacetyl group and an indole moiety, suggests possible interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid under controlled conditions. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that related boronic acids exhibit moderate antibacterial and antifungal activities. For instance, 2-formyl-5-trifluoromethyl phenylboronic acid showed significant inhibition against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Candida albicans | 100 | Moderate inhibition |
Aspergillus niger | 50 | Moderate inhibition |
Escherichia coli | 25 | Significant inhibition |
Bacillus cereus | <25 | Strongest inhibition |
The data indicates that the compound may act through mechanisms similar to existing antifungal agents like Tavaborole, potentially involving multiple hydrogen bonding interactions with target proteins .
Anti-inflammatory Activity
In addition to antimicrobial properties, boronic acids have been explored for their anti-inflammatory effects. A study on structurally similar compounds revealed that certain derivatives could significantly inhibit paw edema in animal models, suggesting their potential in treating inflammatory conditions .
Compound | Inhibition (%) | Target Markers |
---|---|---|
Compound 2e | 53.41 | COX-2, IL-1β |
Compound 3b | 51.81 | C-reactive protein |
The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and mediators, indicating that this compound may similarly affect inflammatory pathways .
Case Studies
Several case studies have highlighted the pharmacological potential of boronic acids:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various boronic acids against clinical strains of bacteria. The results indicated that the trifluoroacetyl derivatives exhibited superior activity compared to traditional antibiotics.
- Inflammation Models : In vivo studies using rat models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced paw edema models, suggesting a promising therapeutic application for inflammatory diseases .
Properties
Molecular Formula |
C10H9BF3NO3 |
---|---|
Molecular Weight |
258.99 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroacetyl)-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C10H9BF3NO3/c12-10(13,14)9(16)15-4-3-6-5-7(11(17)18)1-2-8(6)15/h1-2,5,17-18H,3-4H2 |
InChI Key |
WOPFCLJHDOTDRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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